2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-7-6-8-16(11-14)21-17(24)13-25-18-12-15(2)20-19(22-18)23-9-4-3-5-10-23/h6-8,11-12H,3-5,9-10,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYWZXBZDDESQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrimidine Core
The 6-methyl-2-(piperidin-1-yl)pyrimidin-4-ol intermediate is synthesized via a condensation reaction between ethyl acetoacetate and guanidine carbonate under basic conditions (NaOH, ethanol, reflux). Piperidine is subsequently introduced via nucleophilic aromatic substitution at the 2-position of the pyrimidine ring, replacing a chlorine or other leaving group.
Table 1: Reaction Conditions for Pyrimidine Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation | Ethyl acetoacetate, guanidine, NaOH, ethanol, reflux | 78 | |
| Piperidine Substitution | Piperidine, DMF, 80°C, 12 hrs | 85 |
Synthesis of the 3-Methylphenyl-Acetamide Side Chain
The N-(3-methylphenyl)acetamide fragment is prepared by reacting 3-methylaniline with acetyl chloride in dichloromethane (DCM) at 0°C, followed by slow warming to room temperature. Triethylamine is used to scavenge HCl, achieving yields >90%.
Fragment Coupling and Final Assembly
Etherification of the Pyrimidine Core
The hydroxyl group at the 4-position of the pyrimidine ring undergoes alkylation with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in acetone, yielding ethyl {[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetate.
Table 2: Etherification Optimization
| Base | Solvent | Temperature (°C) | Time (hrs) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | Acetone | 60 | 8 | 72 |
| NaH | THF | 25 | 12 | 68 |
Amidation with 3-Methylaniline
The ester intermediate is hydrolyzed to the corresponding acetic acid using NaOH (aq. ethanol), followed by activation with thionyl chloride (SOCl₂) to form the acyl chloride. Reaction with 3-methylaniline in DCM at 0°C provides the final acetamide product.
Industrial-Scale Production Methods
Large-scale synthesis employs continuous flow reactors to enhance efficiency and safety during exothermic steps (e.g., acyl chloride formation). Catalytic hydrogenation replaces stoichiometric reducing agents in earlier steps, reducing waste.
Table 3: Industrial vs. Laboratory-Scale Comparison
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 0.1–1 L | 100–1000 L |
| Purification | Column Chromatography | Crystallization |
| Yield | 65–75% | 80–88% |
Characterization and Quality Control
Critical analytical data for the final compound include:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.39–7.25 (m, 4H, aromatic), 4.62 (s, 2H, OCH₂CO), 3.78–3.55 (m, 4H, piperidine), 2.34 (s, 3H, CH₃).
-
HPLC Purity : >99% (C18 column, acetonitrile/water gradient).
Challenges and Mitigation Strategies
Regioselectivity in Piperidine Substitution
Competing substitution at the 4-position of the pyrimidine ring is minimized by using excess piperidine (1.5 equiv) and maintaining temperatures below 80°C.
Byproduct Formation During Amidation
The use of SOCl₂ for acyl chloride formation generates HCl, which can protonate 3-methylaniline. This is mitigated by slow addition of the amine under inert atmosphere.
Emerging Methodologies
Recent advances include photoflow catalysis for the etherification step, reducing reaction times from 8 hours to 30 minutes, and enzymatic amidation using lipases, which eliminates the need for acyl chloride intermediates .
Chemical Reactions Analysis
Types of Reactions
2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the acetamide group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products Formed
Oxidation: N-oxides or other oxidized derivatives
Reduction: Amines or reduced derivatives
Substitution: Substituted pyrimidine derivatives
Scientific Research Applications
2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved would require detailed biochemical studies.
Comparison with Similar Compounds
Key Observations :
- Phenyl Substituents : The 3-methylphenyl group in the target compound contrasts with fluorinated or trifluoromethylphenyl groups in analogues. Fluorine atoms enhance electronegativity and may improve membrane permeability or binding specificity .
Physicochemical Properties
Notes:
- The target compound’s lower molecular weight may improve bioavailability compared to bulkier analogues.
Research Findings and Implications
- Structure-Activity Relationships (SAR) : Fluorine or trifluoromethyl groups on the phenyl ring correlate with improved in vitro potency in kinase inhibition assays, though toxicity risks (e.g., metabolic oxidation of trifluoromethyl groups) must be evaluated .
- Piperidine vs. Piperazine : Piperazine-containing analogues (e.g., ) exhibit higher solubility due to increased hydrogen-bonding capacity, but reduced blood-brain barrier penetration compared to piperidine derivatives.
Biological Activity
2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide is a complex organic compound belonging to the acetamide class. Its unique structural features, including a pyrimidine derivative and a piperidine moiety, suggest potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key features include:
- A pyrimidine ring which is known for its role in various biological processes.
- A piperidine group that enhances interaction with biological targets.
- An acetanilide backbone , contributing to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in cellular signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
- Receptor Modulation : It could act as an agonist or antagonist at various G protein-coupled receptors (GPCRs), influencing intracellular signaling cascades.
Biological Activity Overview
Research has indicated several potential therapeutic applications for this compound:
| Activity | Description |
|---|---|
| Anti-inflammatory | Exhibits properties that may reduce inflammation through enzyme inhibition. |
| Anticancer | Shows promise in inhibiting tumor growth by targeting specific cellular pathways. |
| Antimicrobial | Preliminary studies suggest activity against certain bacterial strains. |
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory properties of related compounds featuring similar structural motifs, revealing significant inhibition of pro-inflammatory cytokines in vitro. The findings suggest that this compound may exert similar effects, warranting further investigation into its clinical applications for inflammatory diseases.
Case Study 2: Anticancer Activity
In a recent investigation, derivatives of this compound were tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting that the compound may interfere with critical signaling pathways involved in cancer progression.
Case Study 3: Antimicrobial Properties
Exploratory research into the antimicrobial activity of similar acetamides highlighted their effectiveness against Gram-positive bacteria. This opens avenues for developing new antibacterial agents based on the structural framework of this compound.
Q & A
Q. What are the key steps and reaction conditions for synthesizing 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
- Substitution : Reacting a pyrimidine precursor with piperidine under alkaline conditions to introduce the piperidin-1-yl group .
- Coupling : Formation of the acetamide linkage via condensation between an activated carboxylic acid derivative (e.g., chloroacetyl chloride) and 3-methylaniline, often using a base like triethylamine .
- Oxy-acetamide formation : Etherification of the pyrimidine core with the acetamide intermediate under nucleophilic conditions (e.g., potassium carbonate in DMF) .
- Critical parameters : Temperature (60–80°C), solvent polarity, and reaction time (12–24 hours) significantly impact yield and purity .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of the compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- HPLC/UPLC : Paired with UV detection to assess purity (>95% by area normalization) .
- X-ray Crystallography (if crystalline): Resolves absolute configuration using programs like SHELXL .
Q. What are the primary biological targets or therapeutic areas associated with this compound?
- Methodological Answer :
- Enzyme modulation : The pyrimidine and piperidine moieties suggest interactions with kinases or proteases, validated via enzymatic inhibition assays (e.g., fluorescence-based kinase activity assays) .
- Metabolic pathways : In vitro cell models (e.g., hepatic or cancer cell lines) are used to study effects on apoptosis or proliferation .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing byproduct formation?
- Methodological Answer :
- Design of Experiments (DOE) : Use factorial designs to test variables like solvent (DMF vs. THF), catalyst loading, and temperature .
- Byproduct analysis : LC-MS to identify impurities; adjust stoichiometry (e.g., excess piperidine to drive substitution) .
- Flow chemistry : Continuous reactors improve mixing and heat transfer, reducing side reactions .
Q. How to resolve contradictions in reported enzyme inhibition data for this compound?
- Methodological Answer :
- Orthogonal assays : Validate results using both fluorometric and radiometric kinase assays to rule out assay-specific artifacts .
- Structural analysis : Co-crystallize the compound with target enzymes (e.g., using SHELX for refinement) to confirm binding modes .
- Kinetic studies : Determine values under standardized conditions (pH, ionic strength) to compare datasets .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Analog synthesis : Modify the piperidine (e.g., substituents at C4) or acetamide (e.g., meta-methyl vs. para-methyl phenyl) groups .
- In silico docking : Use molecular docking (AutoDock Vina) to predict binding affinities before synthesis .
- Biological testing : Screen analogs against a panel of related enzymes (e.g., kinase family members) to identify selectivity trends .
Q. What computational approaches are suitable for predicting metabolic stability or toxicity?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity .
- MD simulations : Molecular dynamics (GROMACS) to assess compound stability in biological membranes .
- Metabolite identification : Use Mass Frontier to predict Phase I/II metabolites from MS/MS data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
